![molecular formula C10H7BrN2O B3033640 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one CAS No. 109822-11-9](/img/structure/B3033640.png)
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one
Overview
Description
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one, also known as 5-bromo-1-pyridin-2-yl-2-pyridone and 5-bromo-1-pyridin-2-ylpyridin-2-one, is an organic compound with a molecular formula of C7H6BrNO. It is a white solid that is slightly soluble in water and miscible with most organic solvents. 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is an important building block for organic synthesis and has been used in various scientific research applications.
Mechanism of Action
The mechanism of action of 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species, such as carbonyl groups in organic compounds, to form new covalent bonds. It is also believed that the compound can act as an acid and can abstract protons from organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one are not well understood. In vitro studies have shown that the compound can inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, the compound has been shown to have weak antifungal activity.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one in laboratory experiments include its low cost, availability, and ease of synthesis. The compound is also relatively stable and is not prone to hydrolysis or oxidation. However, the compound can be toxic if inhaled or ingested and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one. These include further research into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, the compound could be used as a starting material for the synthesis of new heterocyclic compounds. Finally, the compound could be used as a catalyst in organic synthesis reactions.
Scientific Research Applications
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds such as triazoles, imidazoles, and pyridines. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents. In addition, 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-oneridin-2-yl-2-pyridone has been used in the synthesis of various organic dyes and pigments.
properties
IUPAC Name |
5-bromo-1-pyridin-2-ylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-5-10(14)13(7-8)9-3-1-2-6-12-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGZUMJWHZABH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=CC2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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